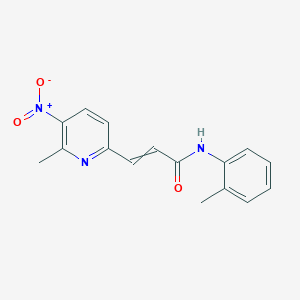![molecular formula C30H38OS2 B14387403 2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene CAS No. 88544-06-3](/img/structure/B14387403.png)
2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene is an organic compound that belongs to the class of conjugated polymers. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of organic field-effect transistors and organic light-emitting diodes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene typically involves the following steps:
Formation of the Dodecyloxy-Substituted Phenylene Unit: This step involves the alkylation of 1,4-dihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Ethene-2,1-diyl Unit: The ethene-2,1-diyl unit can be synthesized via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling Reaction: The final step involves the coupling of the dodecyloxy-substituted phenylene unit with the ethene-2,1-diyl unit using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors and organic light-emitting diodes due to its excellent electronic properties.
Photovoltaics: Employed in dye-sensitized solar cells as a sensitizer to enhance photovoltaic performance.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mecanismo De Acción
The mechanism of action of 2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene involves its ability to conduct electricity through the conjugated polymer backbone. The presence of the dithiophene units enhances the electron mobility, while the dodecyloxy groups improve solubility and processability. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, facilitating charge transport in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-hexylthiophene): Another conjugated polymer used in organic electronics.
Poly(phenylene vinylene): Known for its applications in light-emitting diodes.
Poly(2,5-dioctylphenylene): Used in field-effect transistors and other electronic devices.
Uniqueness
2,2’-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene is unique due to its combination of dithiophene units and dodecyloxy-substituted phenylene, which provides a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics where both high performance and processability are required .
Propiedades
Número CAS |
88544-06-3 |
|---|---|
Fórmula molecular |
C30H38OS2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
2-[2-[2-dodecoxy-4-(2-thiophen-2-ylethenyl)phenyl]ethenyl]thiophene |
InChI |
InChI=1S/C30H38OS2/c1-2-3-4-5-6-7-8-9-10-11-22-31-30-25-26(17-20-28-14-12-23-32-28)16-18-27(30)19-21-29-15-13-24-33-29/h12-21,23-25H,2-11,22H2,1H3 |
Clave InChI |
QXSGLNSFZVXQBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=CC(=C1)C=CC2=CC=CS2)C=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)
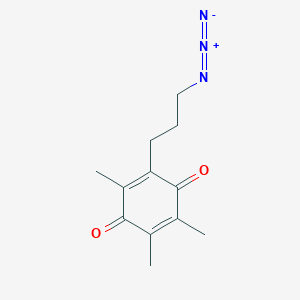

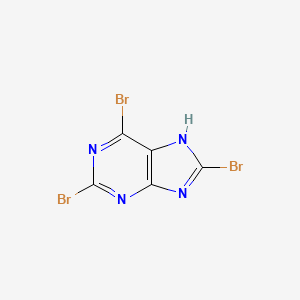
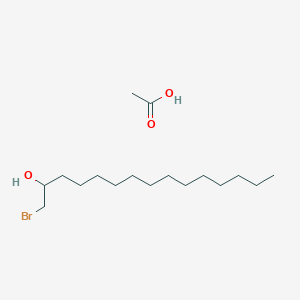

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
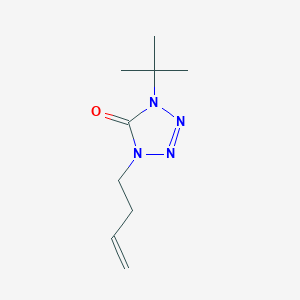
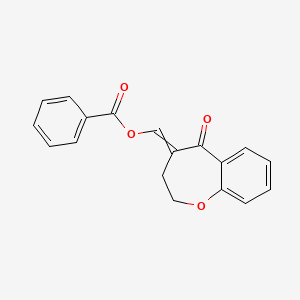
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
